molecular formula C11H12BrNO2 B13550848 methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

カタログ番号: B13550848
分子量: 270.12 g/mol
InChIキー: GMUHWXAZHLCZGC-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral tetrahydroisoquinoline (TIQ) derivative featuring a bromine substituent at the 7-position and a methyl ester group at the 3-position (R-configuration). This compound serves as a critical intermediate in pharmaceutical synthesis and organocatalysis due to its rigid bicyclic structure and stereochemical versatility .

特性

分子式

C11H12BrNO2

分子量

270.12 g/mol

IUPAC名

methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

InChI

InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-4,10,13H,5-6H2,1H3/t10-/m1/s1

InChIキー

GMUHWXAZHLCZGC-SNVBAGLBSA-N

異性体SMILES

COC(=O)[C@H]1CC2=C(CN1)C=C(C=C2)Br

正規SMILES

COC(=O)C1CC2=C(CN1)C=C(C=C2)Br

製品の起源

United States

準備方法

Formation of the Tetrahydroisoquinoline Core

  • The tetrahydroisoquinoline scaffold is typically synthesized via Pictet-Spengler cyclization or related cyclization reactions starting from appropriate β-phenylethylamine derivatives and aldehydes or ketones.
  • The stereochemistry at the 3-position (R configuration) can be introduced by using chiral catalysts or chiral starting materials during this cyclization step.

Bromination at the 7th Position

  • Selective bromination is performed on the tetrahydroisoquinoline intermediate to introduce the bromine atom at the 7th position of the aromatic ring.
  • This is commonly achieved by treating the intermediate with bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination or substitution at undesired positions.
  • Solvents such as acetic acid or dichloromethane and temperature control are critical to ensure regioselectivity.

Esterification to Form the Methyl Ester

  • The carboxylic acid functionality at the 3-position is converted to the methyl ester by esterification.
  • This is typically done by refluxing the acid intermediate with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
  • Alternatively, methylation reagents like diazomethane can be used for milder conditions.

Purification and Salt Formation

  • The free base form of the compound can be purified by recrystallization or chromatography.
  • Conversion to the hydrochloride salt is often performed by treatment with hydrochloric acid to enhance solubility and stability for research applications.
Step Reagents/Conditions Purpose Notes
Tetrahydroisoquinoline formation β-phenylethylamine derivative, aldehyde/ketone, acid catalyst, chiral catalyst (optional) Cyclization to form core scaffold with (3R) stereochemistry Control of stereochemistry crucial
Bromination Bromine (Br2) or N-bromosuccinimide (NBS), solvent (AcOH, CH2Cl2), controlled temperature Selective bromination at 7th position Avoid over-bromination
Esterification Methanol, acid catalyst (H2SO4 or HCl), reflux Conversion of acid to methyl ester Alternative: diazomethane for methylation
Salt formation Hydrochloric acid Formation of hydrochloride salt Enhances solubility and stability
  • Substitution Reactions: The bromine at the 7th position can undergo nucleophilic substitution, allowing further functionalization.
  • Oxidation/Reduction: The tetrahydroisoquinoline core can be oxidized to quinoline derivatives or reduced to dihydro forms.
  • Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
  • The synthesis outlined above is consistent with reported methods for both the (3R) and (3S) enantiomers, with stereochemical control achieved during the cyclization step.
  • The hydrochloride salt form is widely used in research to improve handling and solubility.
  • The compound's biological activity is linked to its stereochemistry and substitution pattern, making the precise preparation method critical for reproducibility in pharmacological studies.
Property/Parameter Data/Value
Molecular Formula C11H13BrNO2
Molecular Weight 270.12 g/mol (free base), 306.58 g/mol (HCl salt)
CAS Number 2416218-64-7 (HCl salt)
Key Synthetic Steps Cyclization → Bromination → Esterification → Salt formation
Typical Bromination Reagents Br2, NBS
Esterification Conditions Methanol, acid catalyst, reflux
Stereochemistry Control Chiral catalysts or chiral starting materials
Salt Formation HCl treatment

The preparation of methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves a well-established multi-step synthetic route focusing on the formation of the tetrahydroisoquinoline core with controlled stereochemistry, selective bromination at the 7th position, and esterification to form the methyl ester. The hydrochloride salt form is commonly prepared to enhance solubility and stability. These methods are supported by diverse literature sources and are critical for producing the compound with high purity and desired stereochemical configuration for medicinal chemistry research.

Sources:

  • Vulcan Chemicals product descriptions and synthesis summaries for methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate and related compounds.
  • Detailed synthetic route analysis and reaction conditions from industrial chemistry resources.

化学反応の分析

Types of Reactions:

    Oxidation: Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo oxidation reactions to form corresponding quinoline derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a de-brominated isoquinoline derivative.

    Substitution: The bromine atom at the 7th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different substituted isoquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under appropriate conditions.

Major Products:

科学的研究の応用

Chemistry: Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is used as an intermediate in the synthesis of various complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of isoquinoline derivatives. It helps in understanding the interactions of these compounds with biological targets such as enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Isoquinoline derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.

Industry: In the industrial sector, methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .

作用機序

The mechanism of action of methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The bromine atom and the ester group play crucial roles in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their functions and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Bromine Positional Isomers
  • 6-Bromo Analogs : Methyl (R)-6-bromo-TIQ-3-carboxylate (CAS data ) shows distinct electronic properties due to bromine's electron-withdrawing effect at the 6-position. This alters reactivity in coupling reactions compared to the 7-bromo derivative.
  • 5-Bromo and 8-Bromo Derivatives : lists 5- and 8-bromo-TIQ hydrochlorides, which exhibit different hydrogen-bonding capabilities and steric hindrance patterns, affecting their biological target interactions .
Functional Group Variations
  • 7-Hydroxy vs. 7-Bromo: Methyl (S)-7-hydroxy-TIQ-3-carboxylate hydrochloride () replaces bromine with a hydroxyl group, increasing polarity and hydrogen-bond donor capacity, which may enhance solubility but reduce metabolic stability .

Stereochemical and Conformational Differences

  • R vs. S Configuration : The R-configuration at the 3-position in the target compound contrasts with S-configured analogs like methyl (S)-5-bromo-TIQ-3-carboxylate hydrochloride (). Stereochemistry critically influences binding to chiral receptors, as seen in angiotensin II antagonists () .
  • Ring Conformation : Diastereomers of TIQ derivatives (e.g., ) exhibit half-chair (θ = 53.39°) or half-boat (θ = 53.94°) conformations, altering the spatial orientation of substituents and catalytic activity in asymmetric reactions .
Protection/Deprotection Strategies
  • Boc-Protected Intermediates: describes methyl (3R)-2-(tert-butoxycarbonyl)-7-cyano-TIQ-3-carboxylate, where Boc protection stabilizes the amine during coupling reactions. Similar strategies apply to brominated analogs but require careful control to avoid dehalogenation .
  • Catalytic Hydrogenation : Brominated TIQs (e.g., ) often undergo hydrogenation for deprotection or reduction, with palladium catalysts (10% Pd/C) selectively removing benzyl or nitro groups without affecting the bromine substituent .
Coupling Reactions
  • EDC·HCl/HOBt-Mediated Amidation : and highlight the use of EDC·HCl and HOBt for amide bond formation in brominated TIQ derivatives, achieving yields >80% under mild conditions .
Pharmaceutical Relevance
  • Angiotensin II Receptor Antagonists : The 7-bromo-TIQ scaffold is a precursor to antagonists (), where bromine enhances binding affinity to the AT₂ receptor compared to methoxy or hydroxy analogs .
  • Antimicrobial Activity: Bromophenol-containing TIQs from marine algae () demonstrate antimicrobial effects, with bromine's electronegativity playing a key role in disrupting microbial membranes .
Organocatalysis
  • Diels-Alder Reactions: Chiral TIQ derivatives like (1S,3S)-methyl 6,7-dimethoxy-1-phenyl-TIQ-3-carboxylate () achieve >90% enantiomeric excess (ee) in cycloadditions.

Physicochemical Properties

Property 7-Bromo-TIQ (Target) 6-Bromo-TIQ 7-Hydroxy-TIQ 5-Bromo-TIQ
Molecular Weight 270.12 (calc.) 270.12 245.2 (HCl salt) 270.12
Melting Point Not reported Not reported 370–372 K Not reported
LogP ~2.0 (estimated) 1.96 ~1.5 ~2.0
Optical Rotation [α]D Not reported Not reported +15.38° (CHCl₃) Not reported

Q & A

Q. What are the established synthetic routes for methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, and what factors influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of a tetrahydroisoquinoline precursor followed by esterification. A common approach (adapted from similar compounds) includes:

Bromination : Reacting 1,2,3,4-tetrahydroisoquinoline with bromine in acetic acid or dichloromethane under controlled temperatures (0–25°C) to introduce the bromine atom at position 7 .

Esterification : Introducing the methyl ester via reaction with methyl chloroformate or methanol under acidic catalysis.

Chiral Resolution : Achieving the (3R)-configuration using chiral auxiliaries or enzymatic resolution .

  • Critical Factors : Solvent polarity, reaction temperature, and stoichiometric ratios of brominating agents significantly affect yield and byproduct formation. For example, excess bromine may lead to di-brominated byproducts, requiring careful titration .

    • Data Table : Comparison of Synthetic Routes
MethodBrominating AgentSolventYield (%)Purity (%)Reference
Route 1Br₂Acetic Acid6590
Route 2NBS*DCM7288
*N-Bromosuccinimide (NBS) for milder conditions.

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. Key signals include the methyl ester (δ ~3.7 ppm for CH₃O) and aromatic protons (δ 6.8–7.5 ppm for the brominated ring) .
  • IR Spectroscopy : Confirms ester (C=O stretch ~1720 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺ at m/z 270.12 for C₁₁H₁₂BrNO₂) .
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, critical for chiral validation .

Advanced Research Questions

Q. How can stereochemical purity be optimized during synthesis, particularly for the (3R)-configuration?

  • Methodological Answer :
  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during esterification to favor the (3R)-enantiomer .
  • Chiral Auxiliaries : Temporarily attach a chiral group (e.g., Evans oxazolidinones) to the isoquinoline backbone, followed by selective removal .
  • Chromatographic Resolution : Employ chiral stationary phases (CSPs) in HPLC to separate enantiomers post-synthesis .
  • Monitoring : Track enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy.

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns)?

  • Methodological Answer :

Comparative Analysis : Cross-reference with structurally similar compounds (e.g., methyl 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylate ) to identify artifacts.

Computational Modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

Isotopic Labeling : Introduce ¹³C or ²H labels to trace unexpected fragmentation in MS .

Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies to evaluate biological activity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modifications at positions 7 (Br → Cl, F) or 3 (ester → carboxylic acid) to assess impact on target binding .

  • Assay Selection : Prioritize in vitro assays (e.g., enzyme inhibition, receptor binding) followed by in vivo pharmacokinetics. For example:

  • Enzyme Targets : Test inhibition of monoamine oxidases (MAOs) due to structural similarity to known MAO inhibitors .

  • Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) to probe anticancer potential .

  • Data Analysis : Use molecular docking to correlate substituent effects with activity trends .

    • Data Table : Example SAR Findings (Hypothetical)
AnalogSubstituent (Position 7)IC₅₀ (MAO-B, μM)Cytotoxicity (MCF-7, μM)
ParentBr12.345.6
Analog 1Cl18.952.1
Analog 2F25.4>100

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。